Isopropil Tenofovir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

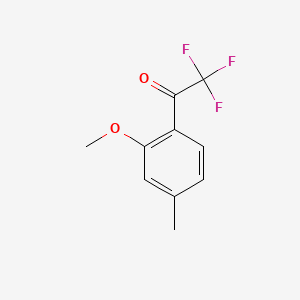

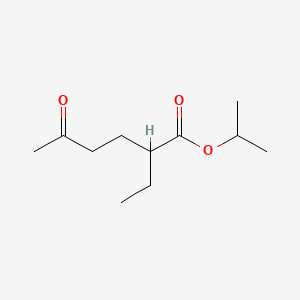

Isopropyl Tenofovir, chemically known as isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethhoxy]methyl-phenoxyphosphoryl]amino]propionate, is a nucleoside reverse transcriptase inhibitor. It is a prodrug of the antiretroviral compound Tenofovir, which is used primarily in the treatment of HIV and hepatitis B infections. This compound is designed to improve the bioavailability and pharmacokinetic profile of Tenofovir, making it more effective in clinical applications.

Aplicaciones Científicas De Investigación

Tratamiento del VIH/SIDA

El isopropil tenofovir, también conocido como tenofovir, es un inhibidor de la transcriptasa inversa de nucleósidos (ITIN) que se utiliza ampliamente en el tratamiento del VIH/SIDA . Es un pilar de muchas combinaciones de terapia antirretroviral .

Tratamiento de la hepatitis B

El tenofovir también se usa en el tratamiento de la hepatitis B . Ayuda a disminuir la cantidad de virus de la hepatitis B en el cuerpo al interferir con el crecimiento del virus.

Infección por SARS-CoV-2

Estudios recientes han sugerido que el tenofovir podría ser reutilizado para la infección por SARS-CoV-2 . Esto se basa en estudios previos sobre el virus del síndrome respiratorio agudo severo (SARS-CoV) y el virus del síndrome respiratorio de Oriente Medio (MERS-CoV) .

Profilaxis previa a la exposición (PrEP)

El tenofovir se usa ampliamente para el tratamiento del VIH y la profilaxis previa a la exposición (PrEP) . La PrEP es una forma para que las personas que no tienen VIH pero que tienen un riesgo considerable de contraerlo eviten la infección por VIH tomando una pastilla todos los días .

Síntesis de tenofovir disoproxil fumarato y tenofovir alafenamida fumarato

El tenofovir es el precursor del tenofovir disoproxil fumarato (TDF) y el tenofovir alafenamida fumarato (TAF), que son profármacos desarrollados para el tratamiento del VIH/SIDA y la hepatitis B .

Disminución del riesgo de toxicidad renal y cambios en la densidad ósea de TDF

El tenofovir alafenamida (TAF) fue diseñado para disminuir el riesgo de toxicidad renal y cambios en la densidad ósea de TDF y para aumentar la estabilidad intestinal y plasmática y la acumulación intracelular

Mecanismo De Acción

Target of Action

Isopropyl Tenofovir, a prodrug of Tenofovir, primarily targets the reverse transcriptase enzyme in HIV-infected individuals . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA. By inhibiting this enzyme, Isopropyl Tenofovir effectively halts the replication process of the virus .

Mode of Action

Isopropyl Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI). Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . This interaction blocks the function of the enzyme, thereby controlling the viral load in HIV-infected individuals

Análisis Bioquímico

Biochemical Properties

Isopropyl Tenofovir is involved in biochemical reactions that are crucial for the treatment of HIV and Hepatitis B . It interacts with enzymes and proteins, particularly reverse transcriptase, to inhibit the replication of HIV .

Cellular Effects

Isopropyl Tenofovir has significant effects on various types of cells, particularly those infected with HIV or Hepatitis B . It influences cell function by inhibiting the replication of the virus, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Isopropyl Tenofovir involves its conversion into an active form inside the cell, which then inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of HIV .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Isopropyl Tenofovir continues to exert its inhibitory effects on the replication of HIV, contributing to its long-term effectiveness as a treatment

Metabolic Pathways

Isopropyl Tenofovir is involved in metabolic pathways related to the inhibition of viral replication . It interacts with enzymes such as reverse transcriptase and affects metabolic flux and metabolite levels .

Transport and Distribution

Isopropyl Tenofovir is transported and distributed within cells and tissues where it exerts its antiviral effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Tenofovir involves multiple steps, starting from the acyclic precursor diaminomalononitrile. The process includes a four-step protocol to produce Tenofovir, which is then esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This method improves the yield and reduces the need for problematic reagents like magnesium tert-butoxide .

Industrial Production Methods: Industrial production of Isopropyl Tenofovir typically involves the esterification of Tenofovir with chloromethyl isopropyl carbonate, followed by purification and conversion into its pharmaceutically acceptable salts, such as fumarate . This process is optimized to ensure high yield and purity, making it suitable for large-scale manufacturing.

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl Tenofovir undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity.

Substitution: Substitution reactions can modify the functional groups attached to the Tenof

Propiedades

Número CAS |

1346597-36-1 |

|---|---|

Fórmula molecular |

C12H20N5O4P |

Peso molecular |

329.297 |

Nombre IUPAC |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid |

InChI |

InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1 |

Clave InChI |

NYGAYVWAJGDSQU-SECBINFHSA-N |

SMILES |

CC(C)OP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)O |

Sinónimos |

[[(1R)-2(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl] Isopropyl Phosphonic Acid; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Isopropyl Tenofovir and why is it relevant in the context of Tenofovir Disoproxil Fumarate production?

A: Isopropyl Tenofovir (Tenofovir isopropyl isoproxil) is an impurity identified during the synthesis of Tenofovir Disoproxil Fumarate, an antiretroviral drug used to treat HIV. [] Impurities like Isopropyl Tenofovir can arise during drug manufacturing processes. Characterizing and understanding these impurities is crucial for quality control purposes in pharmaceutical production. [] While the research primarily focuses on synthesis and characterization, it lays the groundwork for further investigations into Isopropyl Tenofovir's properties and potential impact on Tenofovir Disoproxil Fumarate drug product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol](/img/structure/B585606.png)

![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)

![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)